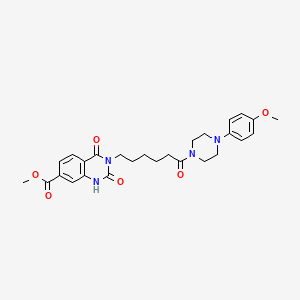

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Beschreibung

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic organic compound featuring a tetrahydroquinazoline-dione core modified with a piperazine-linked hexyl chain and a methyl ester group. The hexyl spacer and carbonyl group likely influence solubility and metabolic stability, while the methyl ester at position 7 may enhance bioavailability compared to free carboxylic acids . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a candidate for targeting serotonin or dopamine receptors due to its piperazine component .

Eigenschaften

Molekularformel |

C27H32N4O6 |

|---|---|

Molekulargewicht |

508.6 g/mol |

IUPAC-Name |

methyl 3-[6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C27H32N4O6/c1-36-21-10-8-20(9-11-21)29-14-16-30(17-15-29)24(32)6-4-3-5-13-31-25(33)22-12-7-19(26(34)37-2)18-23(22)28-27(31)35/h7-12,18H,3-6,13-17H2,1-2H3,(H,28,35) |

InChI-Schlüssel |

AHPNRKXYJKHHMO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-3-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Piperazinderivats: Der Piperazinring kann durch Cyclisierungsreaktionen unter Verwendung von 1,2-Diamin-Derivaten und Sulfoniumsalzen synthetisiert werden.

Synthese des Chinazolin-Kerns: Der Chinazolin-Kern wird häufig durch Cyclisierungsreaktionen unter Verwendung von Anthranilsäure-Derivaten und Formamid synthetisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege für die Großproduktion umfassen. Dies beinhaltet die Verwendung von Durchflussreaktoren zur Verbesserung der Reaktionsausbeute und Effizienz sowie den Einsatz automatisierter Systeme zur präzisen Steuerung der Reaktionsbedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Methoxyphenylgruppe, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Chinazolin-Kern angreifen und möglicherweise Alkohol-Derivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um neue funktionelle Gruppen einzuführen.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Piperazinderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch Hemmung der Acetylcholinesterase aus, einem Enzym, das für den Abbau von Acetylcholin im synaptischen Spalt verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht die Verbindung den Acetylcholin-Spiegel und verstärkt so die cholinerge Übertragung. Dieser Mechanismus ist besonders im Zusammenhang mit der Alzheimer-Krankheit relevant, bei der der Acetylcholin-Spiegel typischerweise reduziert ist.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Analogues

*Estimated based on structural formula.

Physicochemical Properties

- Solubility : The target compound’s 4-methoxyphenyl group enhances hydrophobicity compared to the nitro-substituted analogue in , which may reduce aqueous solubility. The 3-chlorophenyl analogue likely exhibits even lower solubility due to the chloro group’s strong electron-withdrawing nature.

- Stability : The methyl ester in the target compound improves metabolic stability over the carboxylic acid derivative in , which is prone to hydrolysis.

Biologische Aktivität

Methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the piperazine moiety and methoxyphenyl group enhances its pharmacological profile.

Molecular Formula: C23H30N4O5

Molecular Weight: 442.52 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing the tetrahydroquinazoline scaffold. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibited significant antitumor activity against various cancer cell lines including leukemia, non-small cell lung cancer, and breast cancer .

Table 1: Anticancer Activity of Related Compounds

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes that facilitate cancer cell proliferation. For example, compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promising results in preclinical studies .

Study 1: Antitumor Efficacy

A study conducted by the National Cancer Institute evaluated the antitumor efficacy of a series of tetrahydroquinazoline derivatives. The findings indicated that compounds with structural similarities to methyl 3-(6-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate demonstrated significant cytotoxicity against multiple cancer cell lines.

Study 2: In Vitro Analysis

In vitro analysis revealed that the compound exhibited a dose-dependent response in inhibiting cell growth in several cancer types. The study utilized the sulforhodamine B assay to quantify cell viability and determined that at higher concentrations (≥20 µM), there was a substantial reduction in cell proliferation across tested lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.